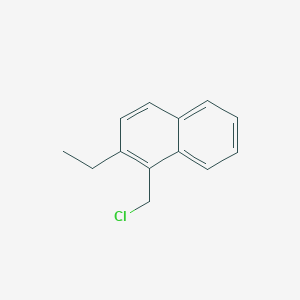

1-(Chloromethyl)-2-ethylnaphthalene

Vue d'ensemble

Description

1-(Chloromethyl)-2-ethylnaphthalene is a key material for synthesis dye pigment and as a fluorescent brightening agent. It is employed in synthetic resin and medicine .

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-2-ethylnaphthalene involves the use of palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives to produce ortho- or para-substituted carbocycles in satisfactory to excellent yields . The NMR spectra were taken on a Bruker AM-500 spectrometer with TMS as an internal standard and CDCl3 as solvent .Molecular Structure Analysis

The optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities, corresponding vibrational assignments, Mullikan atomic charges, and thermo-dynamical parameters were investigated with the help of HF and B3LYP (DFT) method using 6-311G (d,p), 6-311++G (d,p) basis sets . Also, the dipole moment, linear polarizabilities, anisotropy, first and second hyperpolarizabilities values were also computed using the same basis set .Chemical Reactions Analysis

The chemical reactions of 1-(Chloromethyl)-2-ethylnaphthalene are similar to those of other halogenated aromatic compounds. It can undergo electrophilic substitution reactions such as halogenation, sulfonation, and nitration .Physical And Chemical Properties Analysis

1-(Chloromethyl)-2-ethylnaphthalene has a molecular weight of 176.64 g/mol. It is a solid at room temperature with a melting point of 32 °C and a boiling point of 167-169 °C/25 mmHg. It has a refractive index of n20/D 1.635 and a density of 1.18 g/mL at 25 °C .Applications De Recherche Scientifique

Excimer Formation in Inclusion Complexes

Research by Hamai and Hatamiya (1996) explored the formation of inclusion complexes with compounds like 1-methylnaphthalene, 1-ethylnaphthalene, 1-(chloromethyl)naphthalene, and 2-ethylnaphthalene in aqueous solutions. They discovered that β-cyclodextrin (β-CD) forms these complexes, leading to excimer fluorescence in certain conditions. Particularly, they found that steric hindrance in compounds like 1-ethylnaphthalene and 1-(chloromethyl)naphthalene can inhibit excimer formation within the β-CD cavities, although the 2 : 2 β-CD–alkylnaphthalene inclusion complex formation is likely (Hamai & Hatamiya, 1996).

Rotational Dynamics in Solutions

Greenfield et al. (1994) studied the rotational dynamics of 2-ethylnaphthalene in both neat liquid and diluted solutions. Their research revealed the presence of complex rotational dynamics and the influence of local liquid structures on these dynamics. This study provides insights into the behavior of 2-ethylnaphthalene under various conditions, which can be extrapolated to similar compounds such as 1-(chloromethyl)-2-ethylnaphthalene (Greenfield et al., 1994).

Synthesis and Functionalization of Azaborines

Molander, Amani, and Wisniewski (2014) conducted research on the synthesis of 2-(chloromethyl)-2,1-borazaronaphthalene and its application in palladium-catalyzed cross-coupling reactions. This work highlights the functionalization potential of compounds like 1-(chloromethyl)-2-ethylnaphthalene in forming various novel azaborines, which are useful in a wide range of chemical applications (Molander et al., 2014).

Oxidation of Polycyclic Aromatic Hydrocarbons

Estrada et al. (2011) investigated the oxidation of several polycyclic aromatic hydrocarbons, including 1-ethylnaphthalene and 2-ethylnaphthalene, using environmentally benign hydrogen peroxide. Their findings contribute to the understanding of oxidation processes in similar compounds such as 1-(chloromethyl)-2-ethylnaphthalene. This research is particularly relevant in environmental chemistry and the study of hydrocarbon reactions (Estrada et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

1-(chloromethyl)-2-ethylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQADZLUXFHDBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615073 | |

| Record name | 1-(Chloromethyl)-2-ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-2-ethylnaphthalene | |

CAS RN |

63079-34-5 | |

| Record name | 1-(Chloromethyl)-2-ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)

![2-[Benzyl(butyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3055043.png)

![7-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B3055049.png)